molecular formula C22H27N3O3S B4064165 2-{[3-cyano-4-(4-ethoxyphenyl)-6-oxo-1,4,5,6-tetrahydro-2-pyridinyl]thio}-N-cyclohexylacetamide

2-{[3-cyano-4-(4-ethoxyphenyl)-6-oxo-1,4,5,6-tetrahydro-2-pyridinyl]thio}-N-cyclohexylacetamide

Cat. No. B4064165
M. Wt: 413.5 g/mol
InChI Key: SOKGJEWHAZYTKJ-UHFFFAOYSA-N
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Description

This compound belongs to a broader class of chemical entities known for their diverse chemical and biological activities. While specific studies directly addressing this compound are limited, research on related pyridine derivatives provides valuable insights into its potential synthesis pathways, molecular structure analysis, chemical reactions, and properties.

Synthesis Analysis

The synthesis of related pyridine derivatives involves complex reactions, including cyclization and condensation processes. For instance, Bakhite et al. (2023) detailed the synthesis of thienylpyridines and related heterocyclic derivatives through reactions involving ethyl cyanoacetate and various N-aryl derivatives, showcasing the versatility of pyridine chemistry (Bakhite et al., 2023).

Molecular Structure Analysis

The molecular structure of pyridine derivatives, including the compound of interest, can be elucidated through techniques such as X-ray diffraction. Krivokolysko et al. (2001) used X-ray diffraction to study the structure of related compounds, providing a foundation for understanding the molecular geometry and electronic structure of such molecules (Krivokolysko et al., 2001).

Chemical Reactions and Properties

Pyridine derivatives undergo various chemical reactions, including cyclocondensation and alkylation, which are pivotal in their synthesis and modification. The reactivity of such compounds towards different chemical reagents enables the creation of a wide array of heterocyclic compounds with potential biological activities (Shams et al., 2010).

Scientific Research Applications

Chemical Synthesis and Biological Activities

The compound has been explored in the context of chemical synthesis and biological activities. For instance, it has been used in the synthesis of pyridine derivatives. These derivatives have shown potential in biological studies, such as their activities against human leukemic cells and murine L-1210 cells in tissue culture. Also, their role in the synthesis of compounds like 5-deazaaminopterin analogues bearing different substituents indicates their utility in the development of novel biological molecules (Su et al., 1988).

Synthesis of Heterocyclic Compounds

This compound is instrumental in synthesizing various heterocyclic compounds, such as thieno[2,3-b]pyridines, pyrido[3′,2′:4,5]-thieno[3,2-d]pyrimidines, and pyrido[3′,2′:4,5]thieno[3,2-d][1,2,3]-triazines. These heterocyclic compounds have a broad range of applications in pharmaceuticals and agrochemicals due to their diverse biological activities (Abdel-rahman et al., 2000).

Novel Antitumor Agents

Research has demonstrated the utility of this compound in creating novel antitumor agents. By synthesizing different heterocyclic derivatives containing thiophene, thiazole, pyrazole, pyridine, pyrimidine, and coumarin rings, the compound has been shown to exhibit significant antitumor activities against various human cancer cell lines (Shams et al., 2010).

Insecticidal and Antimicrobial Applications

Studies have revealed the insecticidal potential of pyridine derivatives synthesized using this compound, particularly against aphids. This highlights its potential in developing new insecticides (Bakhite et al., 2014). Moreover, its role in synthesizing novel antimicrobial dyes and precursors for textile finishing is noteworthy, demonstrating significant antimicrobial activity against various organisms (Shams et al., 2011).

Synthesis of Novel Dyes

The compound has been used in the synthesis of novel dyes and their precursors, which have shown promising antimicrobial activities. This application is significant for the textile industry, offering potential for creating fabrics with inherent antimicrobial properties (Shams et al., 2011).

Development of Antimicrobial Agents

The compound has been instrumental in developing new antimicrobial agents. For instance, its derivatives have been tested for antimicrobial activity against bacterial and fungal species, showing good efficacy. This highlights its potential in the field of medicinal chemistry and drug development (Hossan et al., 2012).

properties

IUPAC Name

2-[[5-cyano-4-(4-ethoxyphenyl)-2-oxo-3,4-dihydro-1H-pyridin-6-yl]sulfanyl]-N-cyclohexylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27N3O3S/c1-2-28-17-10-8-15(9-11-17)18-12-20(26)25-22(19(18)13-23)29-14-21(27)24-16-6-4-3-5-7-16/h8-11,16,18H,2-7,12,14H2,1H3,(H,24,27)(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOKGJEWHAZYTKJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C2CC(=O)NC(=C2C#N)SCC(=O)NC3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-{[3-cyano-4-(4-ethoxyphenyl)-6-oxo-1,4,5,6-tetrahydro-2-pyridinyl]thio}-N-cyclohexylacetamide
Reactant of Route 2
Reactant of Route 2
2-{[3-cyano-4-(4-ethoxyphenyl)-6-oxo-1,4,5,6-tetrahydro-2-pyridinyl]thio}-N-cyclohexylacetamide
Reactant of Route 3
2-{[3-cyano-4-(4-ethoxyphenyl)-6-oxo-1,4,5,6-tetrahydro-2-pyridinyl]thio}-N-cyclohexylacetamide
Reactant of Route 4
Reactant of Route 4
2-{[3-cyano-4-(4-ethoxyphenyl)-6-oxo-1,4,5,6-tetrahydro-2-pyridinyl]thio}-N-cyclohexylacetamide
Reactant of Route 5
Reactant of Route 5
2-{[3-cyano-4-(4-ethoxyphenyl)-6-oxo-1,4,5,6-tetrahydro-2-pyridinyl]thio}-N-cyclohexylacetamide
Reactant of Route 6
2-{[3-cyano-4-(4-ethoxyphenyl)-6-oxo-1,4,5,6-tetrahydro-2-pyridinyl]thio}-N-cyclohexylacetamide

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